3-Oxododecanoate: Metabolic Hub & Virulence Precursor
3-Oxododecanoate: Metabolic Hub & Virulence Precursor
The following technical guide details the biological role of 3-Oxododecanoate, specifically within the context of Pseudomonas aeruginosa fatty acid synthesis and quorum sensing.
An In-Depth Technical Guide for Drug Discovery & Microbiology
Executive Summary
3-Oxododecanoate (3-oxo-C12) is a critical twelve-carbon intermediate positioned at the intersection of essential metabolic flux (Type II Fatty Acid Synthesis) and bacterial virulence signaling (Quorum Sensing). Unlike simple metabolic byproducts, this molecule serves as a "checkpoint" metabolite in Pseudomonas aeruginosa. It exists primarily as a thioester bound to Acyl Carrier Protein (3-oxododecanoyl-ACP).
Its biological significance is dual-fold:
-
Anabolic: It is an elongation intermediate required for the synthesis of long-chain membrane fatty acids (e.g., vaccenic acid).
-
Signaling: It acts as the obligate substrate for the LasI synthase, which converts it into N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the master regulator of the las quorum sensing system.
This guide dissects the enzymatic pathways governing its formation, its diversion into virulence signaling, and validated protocols for its detection in drug development workflows.
Part 1: The Biochemical Engine (FAS II Pathway)
In P. aeruginosa, the synthesis of 3-oxododecanoate does not follow the canonical E. coli model entirely. The initiation step is distinct, utilizing FabY rather than FabH, a critical nuance for inhibitor design.
The Elongation Cycle
Fatty acid synthesis (FAS II) proceeds via discrete enzymes.[1][2] 3-Oxododecanoyl-ACP is formed during the elongation of a C10 intermediate.
-
Initiation: FabY (β-ketoacyl synthase KASI/II domain) condenses Acetyl-CoA with Malonyl-ACP to initiate the cycle.[1] Note: P. aeruginosa lacks a functional FabH ortholog for this step.[3]
-
Elongation to C12: The condensation of Decanoyl-ACP (C10) with Malonyl-ACP (C3) is catalyzed primarily by FabB (β-ketoacyl-ACP synthase I).
-
Reaction: Decanoyl-ACP + Malonyl-ACP
3-Oxododecanoyl-ACP + CO + ACP. -
Enzyme Specificity: While FabF (KAS II) can catalyze elongation, FabB is essential for unsaturated fatty acid synthesis and efficiently handles medium-chain intermediates like C10-C12.
-
Metabolic Fate
Once formed, 3-Oxododecanoyl-ACP faces a bifurcation point:
-
Reduction (Growth): The keto group is reduced by FabG (NADPH-dependent 3-ketoacyl-ACP reductase) to 3-hydroxydodecanoyl-ACP, continuing the cycle toward membrane lipids.
-
Signaling (Virulence): The intermediate is intercepted by LasI for quorum sensing (see Part 2).
Pathway Visualization
The following diagram illustrates the specific flux in P. aeruginosa, highlighting the FabY initiation and the LasI branch point.
Caption: Metabolic bifurcation of 3-Oxododecanoyl-ACP in P. aeruginosa. Note the diversion from membrane synthesis (FabG) to virulence signaling (LasI).
Part 2: The Virulence Shunt (Quorum Sensing)
The conversion of 3-oxododecanoyl-ACP to 3-oxo-C12-HSL is the committed step in activating the las quorum sensing system.
The LasI Mechanism
LasI is an N-acyl-homoserine lactone synthase.[2] It does not use CoA-activated fatty acids; it specifically recognizes the ACP-bound thioester.
-
Substrate: 3-Oxododecanoyl-ACP + S-Adenosylmethionine (SAM).
-
Reaction: LasI catalyzes the nucleophilic attack of the SAM amine group on the thioester carbonyl of 3-oxododecanoyl-ACP. This is followed by lactonization and the release of methylthioadenosine (MTA) and holo-ACP.
-
Significance: By using the ACP intermediate, LasI directly couples virulence factor production to the metabolic state of the cell (fatty acid abundance).
Biological Impact of the Product (3-oxo-C12-HSL)
Once synthesized and secreted, 3-oxo-C12-HSL functions as a potent autoinducer:
-
Bacterial Regulation: Binds to the LasR transcription factor to drive the expression of elastase (lasB), exotoxin A, and alkaline protease.
-
Host Modulation: Unlike shorter AHLs, the C12 lipophilic tail allows it to penetrate mammalian cell membranes, triggering apoptosis in macrophages and neutrophils and modulating NF-
B signaling pathways.
Part 3: Technical Workflow (Detection & Quantification)
For drug development focusing on anti-virulence (e.g., LasI inhibitors), accurate quantification of the downstream product (3-oxo-C12-HSL) is the gold standard.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 3-oxo-C12-HSL from P. aeruginosa culture supernatant.
Reagents:
-
Extraction Solvent: Ethyl Acetate (acidified with 0.1% Acetic Acid).[2]
-
Internal Standard (IS): Deuterated
-hexanoyl-L-homoserine lactone (C6-HSL-d3) or -decanyl-d21-HSL. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Centrifuge bacterial culture (10,000 x g, 10 min, 4°C) to remove cells.
-
Transfer 1.0 mL of supernatant to a glass vial.
-
Add Internal Standard (final conc. 50 nM).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2.0 mL acidified Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Centrifuge (2,000 x g, 5 min) to separate phases.
-
Collect the upper organic phase.[2] Repeat extraction once.
-
Combine organic fractions and evaporate to dryness under N
stream. -
Reconstitute in 100
L of 50:50 (v/v) Acetonitrile:Water.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Flow Rate: 0.4 mL/min.[2]
-
Gradient: 5% B (0-1 min)
95% B (1-8 min) Hold (8-10 min). -
Ionization: ESI Positive Mode.
-
Data Presentation: MRM Transitions
| Analyte | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Retention Time (approx) |
| 3-oxo-C12-HSL | 298.4 | 102.1 (Lactone Ring) | 197.2 (Acyl Chain) | 8.4 min |
| IS (C6-HSL-d3) | 203.3 | 102.1 | - | 5.3 min |
Note: The transition 298.4
Part 4: Drug Development Implications
Targeting the 3-oxododecanoate node offers a strategy to disarm bacteria without killing them (anti-virulence), potentially reducing resistance selection pressure.
Target Selection: FabY vs. LasI
-
FabY Inhibition: Disrupts the initiation of all fatty acid synthesis. This is bacteriostatic/bactericidal.
-
Risk: High selection pressure for resistance.[2]
-
-
LasI Inhibition: Blocks the conversion of 3-oxododecanoyl-ACP to 3-oxo-C12-HSL. The bacteria survive but cannot coordinate biofilm formation or secrete virulence factors.
-
Advantage:[4] Lower resistance pressure; preserves the microbiome (LasI is specific to Gram-negatives like Pseudomonas).
-
Screening Assay Logic
To screen for LasI inhibitors, use a "reporter strain" assay coupled with the LC-MS protocol above.
-
Incubate P. aeruginosa with candidate molecule.
-
Monitor Growth (OD600): If growth is inhibited, the molecule targets FAS II (e.g., FabB/FabY) or other essential pathways.
-
Monitor 3-oxo-C12-HSL (LC-MS): If growth is normal but HSL levels drop, the molecule specifically targets LasI or the supply of 3-oxododecanoyl-ACP.
References
-
Yuan, Y., et al. (2012).[5] "Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases."[1] Journal of Bacteriology. Link
-
Hoang, T.T., & Schweizer, H.P. (1999). "Characterization of Pseudomonas aeruginosa enoyl-acyl carrier protein reductase (FabI): a target for the antimicrobial triclosan and its role in acylated homoserine lactone synthesis." Journal of Bacteriology. Link
-
Gould, T.A., et al. (2004). "Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry." Journal of Bacteriology. Link
-
Ortori, C.A., et al. (2011).[4] "Quantitative profiling of the quorum sensing signal molecules N-acyl-homoserine lactones and 2-alkyl-4-quinolones in Pseudomonas aeruginosa." Chemical Science. Link
-
Smith, R.S., & Iglewski, B.H. (2003). "P. aeruginosa quorum-sensing systems and virulence." Current Opinion in Microbiology. Link
Sources
- 1. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archipel.uqam.ca [archipel.uqam.ca]
- 5. Frontiers | Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 [frontiersin.org]
